molecular formula C5H13ClNO5P B13402727 (S)-2-Amino-5-phosphonopentanoic acid hydrochloride

(S)-2-Amino-5-phosphonopentanoic acid hydrochloride

Cat. No.: B13402727
M. Wt: 233.59 g/mol
InChI Key: CYOLQDPGUQFTOD-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac 5-Phosphono Norvaline Hydrochloride: is a chemical compound known for its role as a potent and selective NMDA receptor antagonist . It is also referred to as 5-Phosphono-DL-norvaline Hydrochloride or (+/-)-2-Amino-5-phosphonopentanoic Acid Hydrochloride . This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of rac 5-Phosphono Norvaline Hydrochloride involves multiple steps. One common synthetic route starts with diethyl 2-acetamido-2-(3-(diethoxyphosphoryl)propyl)malonate . The reaction conditions typically involve heating with hydrogen chloride . The yield of this synthesis method is reported to be around 74% . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

rac 5-Phosphono Norvaline Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can also be performed, although specific reagents and conditions are required.

    Substitution: Substitution reactions are common, where functional groups in the compound are replaced with other groups.

Common reagents used in these reactions include hydrogen chloride for synthesis and other specific reagents depending on the desired reaction . The major products formed from these reactions vary based on the type of reaction and conditions used.

Scientific Research Applications

rac 5-Phosphono Norvaline Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of rac 5-Phosphono Norvaline Hydrochloride involves its role as an NMDA receptor antagonist . It binds to the NMDA receptor, inhibiting its activity and thereby modulating neurotransmission. This action is crucial in the study of neurological disorders and the development of therapeutic agents targeting the NMDA receptor.

Comparison with Similar Compounds

rac 5-Phosphono Norvaline Hydrochloride can be compared with other similar compounds, such as:

  • 5-Phosphono-DL-norvaline Hydrochloride
  • (+/-)-2-Amino-5-phosphonopentanoic Acid Hydrochloride
  • (+/-)-2-Amino-5-phosphonovaleric Acid Hydrochloride

These compounds share similar structures and functions but may differ in their specific applications and effectiveness as NMDA receptor antagonists . The uniqueness of rac 5-Phosphono Norvaline Hydrochloride lies in its potent and selective inhibition of the NMDA receptor, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C5H13ClNO5P

Molecular Weight

233.59 g/mol

IUPAC Name

(2S)-2-amino-5-phosphonopentanoic acid;hydrochloride

InChI

InChI=1S/C5H12NO5P.ClH/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);1H/t4-;/m0./s1

InChI Key

CYOLQDPGUQFTOD-WCCKRBBISA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CP(=O)(O)O.Cl

Canonical SMILES

C(CC(C(=O)O)N)CP(=O)(O)O.Cl

Origin of Product

United States

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